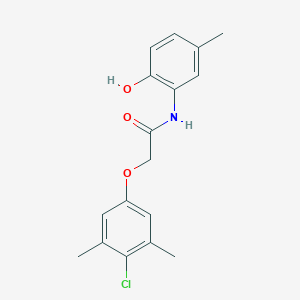

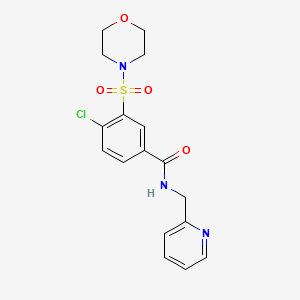

![molecular formula C13H15Cl2NO3 B4585161 4-[2-(2,5-dichlorophenoxy)propanoyl]morpholine](/img/structure/B4585161.png)

4-[2-(2,5-dichlorophenoxy)propanoyl]morpholine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of morpholine derivatives often involves cyclization reactions, reduction, and acidification processes. For instance, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, a compound with structural similarities, was achieved through a cyclization reaction of 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent, highlighting the typical pathways that might be involved in synthesizing 4-[2-(2,5-dichlorophenoxy)propanoyl]morpholine derivatives (Tan Bin, 2011).

Molecular Structure Analysis

X-ray diffraction studies provide deep insights into the molecular structure of morpholine derivatives. For example, the crystal structure of morpholinium 3,4-trans-4-aryl-5-cyano-2-hydroxy-3-nitro-1,2,3,4-tetrahydropyridine-6-thiolates revealed important information about the configuration and conformation of similar compounds (Ludmila A. Rodinovskaya et al., 2002).

Chemical Reactions and Properties

The reactivity of morpholine derivatives can vary significantly depending on their substitution patterns. For example, recyclization reactions of morpholinium compounds to form diaminothiophenes indicate the potential for complex chemical transformations that could apply to 4-[2-(2,5-dichlorophenoxy)propanoyl]morpholine derivatives as well (Ludmila A. Rodinovskaya et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in understanding the behavior of chemical compounds. For instance, the characterization of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine through single crystal X-ray diffraction provided valuable information about its structural and physical properties (Mamatha S.V et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential for understanding the utility and applications of morpholine derivatives. Studies on the synthesis and reactivity of compounds like (E)-4-morpholine-2-butenoic acid hydrochloride offer insights into the chemical behavior of morpholine-based compounds, highlighting their potential versatility in synthetic chemistry (Qiu Fang-li, 2012).

Wissenschaftliche Forschungsanwendungen

Optimization of Src Kinase Inhibitors

The compound "4-[2-(2,5-dichlorophenoxy)propanoyl]morpholine" is structurally related to molecules that have been optimized for increased inhibition of Src kinase activity. This optimization process involved modifying the anilino group and exploring the effect of replacing the morpholine group, which resulted in compounds with enhanced inhibition of Src kinase activity and Src-mediated cell proliferation. Such molecules are crucial in the development of cancer therapeutics due to the role of Src kinase in tumor growth (Boschelli et al., 2001).

Antimicrobial Activities of Morpholine Derivatives

Morpholine derivatives have been synthesized and evaluated for their antimicrobial activities. The study highlighted the synthesis of novel 1,2,4-triazole derivatives containing morpholine or methyl piperazine as amine components, some of which exhibited good or moderate activities against test microorganisms. This research contributes to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Bektaş et al., 2010).

Synthesis and Characterization of Morpholine-Based Complexes

Research has also been conducted on the synthesis and spectroscopic characterization of morpholine-containing vic-dioximes and their metal complexes. These complexes have potential applications in catalysis and material science due to their unique redox properties and structural characteristics. The study provides insights into the coordination chemistry of morpholine-based ligands and their interactions with metals (Kilic et al., 2006).

Crystal Structures of Morpholine Fungicides

The crystal structure analysis of morpholine fungicides, such as dimethomorph, reveals the molecular arrangement and interactions that contribute to their fungicidal activity. Understanding the crystal structure aids in the design of more effective fungicides with improved stability and solubility (Kang et al., 2015).

Eigenschaften

IUPAC Name |

2-(2,5-dichlorophenoxy)-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO3/c1-9(13(17)16-4-6-18-7-5-16)19-12-8-10(14)2-3-11(12)15/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTORBMPQKKCDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)OC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dichlorophenoxy)-1-(morpholin-4-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4585090.png)

![1-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-1-pyridin-3-ylethanol](/img/structure/B4585117.png)

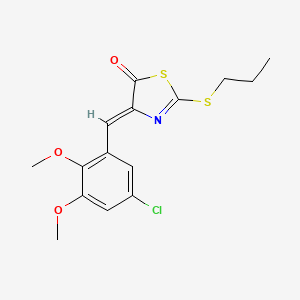

![allyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4585146.png)

![7-[(2,3-difluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585150.png)

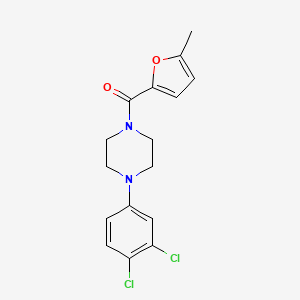

![1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585158.png)

![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4585160.png)

![4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4585180.png)

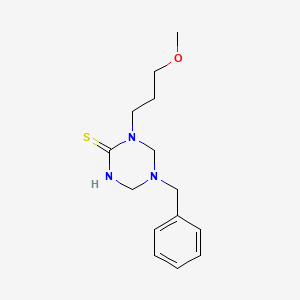

![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4585191.png)

![1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585196.png)